molecular formula C10H11BrN2O B6613172 1H-Benzimidazole-2-propanol, 5-bromo- CAS No. 540516-31-2

1H-Benzimidazole-2-propanol, 5-bromo-

Cat. No.: B6613172
CAS No.: 540516-31-2
M. Wt: 255.11 g/mol
InChI Key: WFKMGDNIDZUZSG-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-propanol, 5-bromo- is a chemical compound with the molecular formula C10H11BrN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-propanol, 5-bromo- typically involves the bromination of benzimidazole derivatives. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of 1H-Benzimidazole-2-propanol, 5-bromo- may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-propanol, 5-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole-2-propanol, 5-bromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-propanol, 5-bromo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-2-propanol, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(6-bromo-1H-benzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKMGDNIDZUZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400114
Record name 1H-Benzimidazole-2-propanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540516-31-2
Record name 1H-Benzimidazole-2-propanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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